2-butylsulfanyl-1,5-dimethylbenzimidazole;hydrochloride
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Overview
Description
2-butylsulfanyl-1,5-dimethylbenzimidazole;hydrochloride is a chemical compound with the molecular formula C13H18N2S. It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-1,5-dimethylbenzimidazole typically involves the reaction of 1,2-phenylenediamine with butylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-butylsulfanyl-1,5-dimethylbenzimidazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microdroplet synthesis has also been explored, which involves the reaction of aromatic diamines with carboxylic acids in electrostatically charged microdroplets .
Chemical Reactions Analysis
Types of Reactions
2-butylsulfanyl-1,5-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-butylsulfanyl-1,5-dimethylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use as an anticancer and antiviral agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-butylsulfanyl-1,5-dimethylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfur atom plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: Lacks the butylsulfanyl group, resulting in different chemical properties.
1,5-dimethylbenzimidazole: Similar structure but without the butylsulfanyl group.
2-butylbenzimidazole: Similar structure but lacks the dimethyl groups on the benzene ring.
Uniqueness
2-butylsulfanyl-1,5-dimethylbenzimidazole is unique due to the presence of both butylsulfanyl and dimethyl groups, which confer specific chemical and biological properties. These functional groups enhance its stability, bioavailability, and activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-butylsulfanyl-1,5-dimethylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c1-4-5-8-16-13-14-11-9-10(2)6-7-12(11)15(13)3;/h6-7,9H,4-5,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHRRJDEIZTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1C)C=CC(=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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